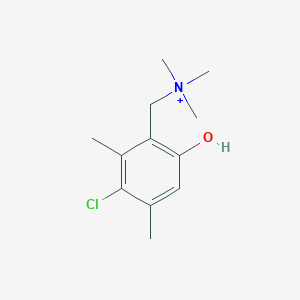![molecular formula C10H19ClO2 B14514069 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane CAS No. 62629-47-4](/img/structure/B14514069.png)
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane typically involves the reaction of 1-chloro-4,4-dimethylpentan-2-ol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new functionalized compounds.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-CPBA), hydrogen peroxide with catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN).
Major Products
Oxidation: Diols.
Reduction: Alcohols, alkanes.
Substitution: Functionalized derivatives with new substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane involves the interaction of its functional groups with molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chlorine atom can also participate in substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Another oxirane compound with a chlorine substituent, used in the production of epoxy resins.
1,2-Epoxybutane: A simpler oxirane compound without the chlorinated alkyl chain.
2-Chloro-1,3-butadiene: Contains a chlorine atom and an alkene group, used in the production of synthetic rubber.
Uniqueness
2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane is unique due to its specific structure, which combines an oxirane ring with a chlorinated alkyl chain
Eigenschaften
CAS-Nummer |
62629-47-4 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
2-[(1-chloro-4,4-dimethylpentan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C10H19ClO2/c1-10(2,3)4-8(5-11)12-6-9-7-13-9/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
IMJOHYBJRCBRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CCl)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
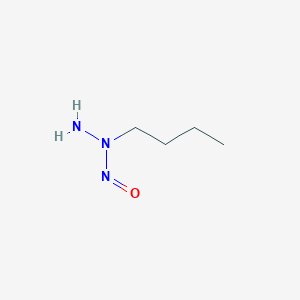
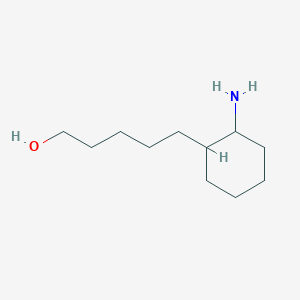
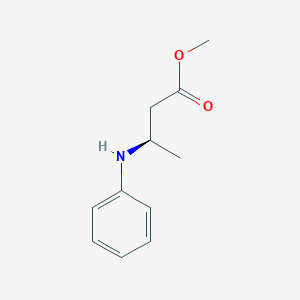
methanone](/img/structure/B14514008.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
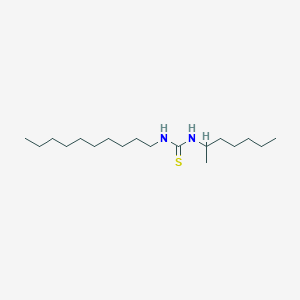
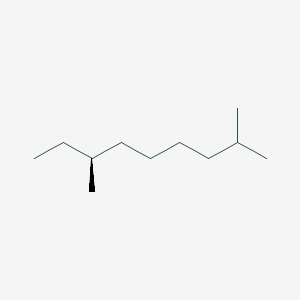
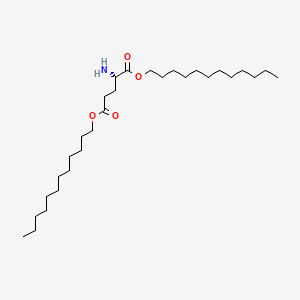
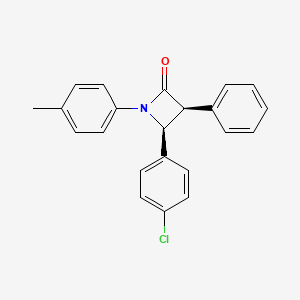
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
